1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(2-NITROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE
- 1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE
Uniqueness
1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents .
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-[2-(2-chloroanilino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H22ClN3O3/c1-3-25(4-2)22(29)16-13-21(28)26(19-12-8-5-9-15(16)19)14-20(27)24-18-11-7-6-10-17(18)23/h5-13H,3-4,14H2,1-2H3,(H,24,27) |
InChI Key |
DUNAUAIIHKOMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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